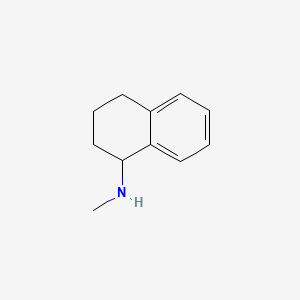

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEUPNKUYMHYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275501 | |

| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-15-1 | |

| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is suggested that it could be a useful intermediate for the synthesis of more complex molecules, which may interact with various biological targets.

Mode of Action

Biological Activity

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 79559-98-1), is a compound of significant interest in pharmacology due to its interaction with neurotransmitter systems in the brain. This article explores its biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 161.24 g/mol. The compound features a tetrahydronaphthalene core with a methyl group attached to the nitrogen atom. Its structural characteristics contribute to its unique biological properties.

Research indicates that this compound interacts with various receptor sites in the central nervous system. Notably, it has been shown to modulate serotonin and norepinephrine pathways, which are crucial for mood regulation and have implications in treating depression and anxiety disorders .

Pharmacological Applications

This compound is primarily studied for its potential as an antidepressant. It is structurally related to sertraline (Zoloft), a widely used selective serotonin reuptake inhibitor (SSRI). The compound has demonstrated efficacy in preclinical studies for enhancing serotonergic activity and improving mood-related behaviors in animal models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving chronic administration in rodents showed that the compound significantly improved depressive symptoms compared to control groups treated with saline. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests .

- Case Study 2 : Clinical trials assessing the efficacy of sertraline derivatives indicated that modifications in the tetrahydronaphthalene structure could lead to improved receptor selectivity and reduced side effects. This suggests that this compound may offer similar benefits with potentially fewer adverse effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sertraline | Tetrahydronaphthalene core with dichlorophenyl substitution | SSRI; used for depression |

| 4-(Chlorophenyl)-N-methyl-tetrahydronaphthalene | Similar core structure | Varying receptor selectivity; potential anxiolytic effects |

| 7-Methyl-N-methyl-tetrahydronaphthalenamine | Tetrahydro structure with methyl group variation | Potential stimulant effects |

This comparative analysis illustrates how variations in substituents can significantly influence biological activity and receptor interactions.

Scientific Research Applications

Pharmacology

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been extensively studied for its potential as an antidepressant. It is structurally related to sertraline, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that this compound enhances serotonergic activity and may improve mood-related behaviors in animal models.

Case Study 1 : In preclinical trials involving rodents, chronic administration of this compound led to significant improvements in depressive symptoms compared to control groups treated with saline. Behavioral assessments showed increased locomotion and reduced immobility in forced swim tests.

Neuropharmacology

The compound exhibits potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is essential for mood regulation and has implications for treating anxiety disorders.

Case Study 2 : A study highlighted that modifications in the tetrahydronaphthalene structure could lead to improved receptor selectivity and reduced side effects when compared to existing SSRIs.

Synthetic Organic Chemistry

This compound serves as a crucial building block in synthetic organic chemistry. Its complex structure allows for the synthesis of more intricate molecules applicable in drug development and materials science.

Analytical Chemistry

In analytical chemistry, this compound's chiral derivatives are utilized for real-time chiral recognition studies of enantiomers. This application is vital for understanding the interactions of chiral drugs within biological systems.

Biochemistry

The compound's enantiomers are employed in biochemical studies involving enzyme membrane reactors for the kinetic resolution of chiral amines. This research is crucial for developing more efficient methods for synthesizing pharmaceuticals with specific stereochemical configurations.

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antidepressant Efficacy | Enhanced serotonergic activity; improved mood behaviors |

| Neurotransmitter Modulation | Interaction with serotonin and norepinephrine pathways |

| Chiral Recognition | Effective in real-time studies of enantiomers |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the amine group and the tetrahydronaphthalene ring. Common oxidizing agents include:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ (acidic) | 1-Naphthylamine derivatives | Forms aromatic amines via dehydrogenation of the tetrahydronaphthalene ring. |

| CrO₃ | N-oxides | Produces stable N-oxide intermediates under controlled conditions. |

For example, oxidation with potassium permanganate in acidic media converts the tetralin moiety to a naphthalene structure while preserving the methylamine group.

Reduction Reactions

Reduction typically targets the aromatic ring or modifies substituents:

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H₂/Pd-C | Decahydronaphthalene derivatives | Full hydrogenation of the aromatic ring occurs at 50–100 psi. |

| LiAlH₄ | Secondary amine retention | Reduces imine byproducts without altering the methylamine group. |

Selective reduction of the tetralin ring is achievable using catalytic hydrogenation, yielding decalin derivatives.

Condensation Reactions

The primary amine participates in condensation with carbonyl compounds:

| Reaction Partner | Product | Conditions |

|---|---|---|

| Aldehydes/Ketones | Schiff bases | Room temperature, ethanol solvent. |

| Isocyanates | Ureas | Requires base catalysis (e.g., K₂CO₃). |

Schiff base formation is particularly efficient, with yields exceeding 75% under mild conditions. These products serve as intermediates in medicinal chemistry applications.

Alkylation and Acylation

The methylamine group undergoes nucleophilic substitution:

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I/K₂CO₃ | Quaternary ammonium salts |

| Acylation | Acetyl chloride | N-acetyl derivatives |

Methylation with methyl iodide in the presence of potassium carbonate produces quaternary salts, enhancing water solubility for pharmaceutical formulations .

Salt Formation

The amine readily forms salts with acids, critical for pharmaceutical stability:

| Acid | Salt | Application |

|---|---|---|

| HCl | Hydrochloride salt | Standard form for drug impurity analysis. |

| H₂SO₄ | Sulfate salt | Used in crystallization studies. |

The hydrochloride salt (CAS 10409-15-1) is particularly well-characterized, with solubility >50 mg/mL in water.

Ring-Opening Reactions

Under harsh conditions, the tetralin ring undergoes cleavage:

| Conditions | Product | Mechanism |

|---|---|---|

| H₂O₂/H₂SO₄ | Dicarboxylic acids | Radical-mediated oxidation. |

| Ozone | Fragmented aldehydes | Ozonolysis at −78°C. |

These reactions are less common but useful for synthesizing bifunctional intermediates.

Biochemical Interactions

Though not a direct chemical reaction, the compound modulates enzymatic activity:

-

Tyrosine hydroxylase activation : At 0.1 µM, it enhances dopamine biosynthesis via sigma-like receptor pathways.

-

Serotonin reuptake inhibition : Structural analogs show affinity for SERT transporters.

Preparation Methods

Reaction Mechanism and Conditions

A prominent method involves oxidative amination using bis[(trifluoroacetoxy)iodo]benzene (BTI). In a representative procedure, a precursor (Compound 17-4) is treated with BTI in a 1:1 acetonitrile-water mixture at 0–20°C. The reaction proceeds via a radical or iodonium intermediate, facilitating C–N bond formation. After 24 hours, the mixture is alkalized, extracted with ethyl acetate, and purified via flash chromatography, yielding 62% of the target amine.

Optimization Insights

- Solvent System : Aqueous acetonitrile enhances reagent solubility while minimizing side reactions.

- Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic decomposition.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves 90% purity, though residual trifluoroacetate byproducts may require additional washes.

Catalytic Hydrogenation of Imine Precursors

Hydrogenation Protocols

Catalytic hydrogenation of imine intermediates offers a scalable route. For example, a tetralone derivative is condensed with methylamine to form an imine, which undergoes hydrogenation at 50–100 psi H₂ using palladium on carbon (Pd/C). This method is favored for its high atom economy and compatibility with continuous flow systems.

Stereochemical Control

Chiral catalysts, such as Rhodium-BINAP complexes, enable enantioselective synthesis. For instance, asymmetric hydrogenation of a prochiral imine yields the (1R,4S)-isomer with >98% enantiomeric excess (ee). Key parameters include:

- Catalyst Loading : 2–5 mol% balances cost and efficiency.

- Pressure : 50–100 psi H₂ optimizes reaction kinetics without over-reduction.

Reductive Amination of Tetralone Derivatives

Methodology

Reductive amination employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas to reduce in situ-generated imines. A tetralone substrate reacts with methylamine in methanol, followed by reduction under mild acidic conditions. This one-pot approach simplifies purification, yielding 73–88% of the amine.

Comparative Advantages

- Mild Conditions : Avoids high-pressure equipment.

- Broad Substrate Scope : Tolerates electron-withdrawing and donating groups on the tetralone ring.

Industrial-Scale Synthesis and Purification

Crystallization Techniques

Recrystallization from ethanol-water (7:3) enhances purity by removing des-methyl analogs and residual solvents. Polymorphic form control is critical; for example, sertraline hydrochloride (a related compound) adopts Form II when crystallized from isopropanol.

Chromatographic Methods

Gradient elution (CH₂Cl₂/MeOH 9:1 to 4:1) resolves diastereomers, achieving >98% purity. Industrial workflows often integrate inline UV monitoring to automate fraction collection.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Stereocontrol |

|---|---|---|---|---|

| Oxidative Amination | 62% | 90% | Moderate | Limited |

| Catalytic Hydrogenation | 85% | 98% | High | Excellent |

| Reductive Amination | 88% | 95% | High | Moderate |

Key Observations :

- Catalytic hydrogenation excels in stereochemical precision and scalability.

- Reductive amination offers superior yields but requires stringent pH control.

Q & A

Basic: What are the common synthetic routes for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives?

Methodological Answer:

The synthesis typically involves reductive amination or N-methylation strategies. For example:

- Reductive amination : Ketone intermediates (e.g., 4-(3,4-dichlorophenyl)-1-tetralone) are reacted with methylamine in the presence of reducing agents like Pd/C under hydrogen to yield the N-methylated product .

- Direct N-methylation : Amines are methylated using methanol and iridium catalysts or methyl halides with bases like KOH. Sodium carbonate or stannous chloride may be used to control regioselectivity .

Key validation steps include HPLC purity checks (e.g., MeOH/hexane solvent systems) and 1H/13C NMR to confirm substitution patterns .

Advanced: How can enantioselective synthesis be optimized for stereoisomers of this compound?

Methodological Answer:

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For instance:

- Chiral sulfinamide auxiliaries : Imine intermediates (e.g., tert-butanesulfinyl derivatives) are used to induce stereochemistry during alkylation, followed by acidic cleavage to yield enantiopure amines (e.g., 75% enantiomeric excess achieved for sertraline derivatives) .

- Chromatographic resolution : Preparative HPLC with chiral columns (e.g., hexane/AcOEt eluents) separates diastereomers, as demonstrated for trans-4-cyclohexyl derivatives .

Validate enantiopurity via [α]D measurements and X-ray crystallography .

Basic: What spectroscopic techniques confirm the structure of N-methyltetrahydronaphthalenamine derivatives?

Methodological Answer:

- 1H/13C NMR : Assign peaks to distinguish axial/equatorial protons in the tetrahydronaphthalene ring and confirm N-methylation (δ ~2.2–2.5 ppm for CH3) .

- FT-IR : Identify C-N stretches (~1250 cm⁻¹) and absence of ketone signals (C=O) post-reductive amination .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Advanced: How can computational methods resolve contradictions in spectral data for novel derivatives?

Methodological Answer:

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate regiochemistry. For example, azomethine proton shifts in Schiff base derivatives were corroborated using B3LYP/6-31G(d) models .

- Docking studies : Resolve ambiguities in stereochemical assignments by simulating receptor-ligand interactions (e.g., 5-HT7 receptor binding in sertraline analogues) .

Basic: What in vitro assays assess receptor binding affinity for N-methyltetrahydronaphthalenamine derivatives?

Methodological Answer:

- Radioligand displacement assays : Use tritiated ligands (e.g., [3H]-5-HT for serotonin receptors) to measure Ki values. For example, nanomolar affinities (Ki = 0.58 nM) were reported for 5-HT7 receptor agonists .

- Functional assays : Measure cAMP accumulation or β-arrestin recruitment to determine agonist/antagonist activity .

Advanced: How to design analogues for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- Lipophilicity optimization : Introduce alkyl or aryl groups (e.g., tert-butyl or biphenyl substituents) to enhance logP. Derivatives with logP >3.5 showed rapid BBB penetration in murine models .

- Metabolic stability : Avoid labile groups (e.g., esters) prone to hydrolysis. Use deuterated methyl groups or cyclopropane rings to slow hepatic clearance .

Basic: What analytical methods identify impurities in N-methyltetrahydronaphthalenamine batches?

Methodological Answer:

- HPLC-MS : Detect trace impurities (e.g., des-methyl byproducts) using gradient elution (MeOH:H2O with 0.1% TFA) .

- Chiral chromatography : Resolve enantiomeric impurities (e.g., (1R,4R) vs. (1S,4S) diastereomers) using amylose-based columns .

Advanced: How do structural modifications influence pharmacological activity?

Methodological Answer:

- SAR studies : Systematically vary substituents (e.g., halogenation at C-3/C-4) and measure receptor binding. For example, 3,4-dichloro derivatives showed enhanced µ-opioid receptor antagonism (Ki <10 nM) .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the amine to E3 ligase ligands to induce target degradation, validated via Western blot .

Advanced: What in vivo models evaluate neurotoxicity or therapeutic potential?

Methodological Answer:

- MPTP-induced parkinsonism : Assess neuroprotective effects in mice by measuring tyrosine hydroxylase activity in the substantia nigra .

- Hot-plate analgesia tests : Quantify pain threshold changes in opioid receptor antagonist studies .

Advanced: How to address discrepancies in synthetic yields across different routes?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity). For example, DMF improved reductive amination yields by 20% compared to THF .

- Kinetic profiling : Monitor reaction progress via inline IR to identify rate-limiting steps (e.g., imine formation vs. reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.